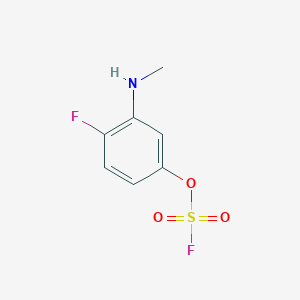

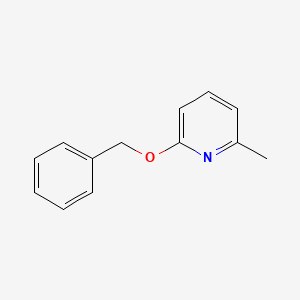

![molecular formula C20H20N2O4S B2533210 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 868376-04-9](/img/structure/B2533210.png)

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The compound contains a benzothiazole moiety, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

Benzothiazoles can undergo various reactions such as alkylation, acylation, halogenation, nitration, sulfonation, and many others .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the benzothiazole moiety might contribute to the compound’s stability and reactivity .Scientific Research Applications

Biological Activities and Therapeutic Potential

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide, due to its benzothiazole structure, could be associated with a variety of biological activities, as benzothiazole derivatives are known to display a diverse range of biological effects. Benzothiazole and its derivatives are integral to many natural and synthetic bioactive molecules. They possess various pharmacological activities including antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmitic, and anticancer properties. The unique properties of benzothiazole make it an important compound in medicinal chemistry. The structural simplicity and the possibility to introduce various substituents make it a versatile scaffold for the synthesis of therapeutic agents with enhanced activities and reduced toxic effects (Bhat & Belagali, 2020).

Importance in Synthetic Chemistry

The compound's structural features, specifically the benzothiazole ring, are significant in synthetic chemistry, offering a wide range of chemical reactions and pathways for creating novel compounds with potential therapeutic uses. Benzothiazoles, when bonded with a guanidine group, result in 2-guanidinobenzazoles, which can significantly alter the biological activity of these compounds. The synthetic approaches to these compounds, along with their modifications and functionalizations, are of great interest to chemists, especially for the development of new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Role in Antioxidant and Anti-inflammatory Therapy

The benzothiazole scaffold, part of this compound's structure, has been utilized as a lead molecule in the design and development of therapeutic agents. Research focusing on benzofused thiazole derivatives evaluated for in vitro antioxidant and anti-inflammatory activities indicates that these compounds possess significant therapeutic potential. The study aimed to synthesize and evaluate benzofused thiazole derivatives for these activities, demonstrating the relevance of this chemical structure in the development of alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).

Mechanism of Action

Target of action

Compounds with a benzothiazole structure have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic effects . They may interact with various cellular targets, such as enzymes or receptors, to exert their effects.

Future Directions

Properties

IUPAC Name |

2,4-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)14-10-9-13(24-2)12-16(14)26-4/h5-10,12H,1,11H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNNOUQRJRIXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)

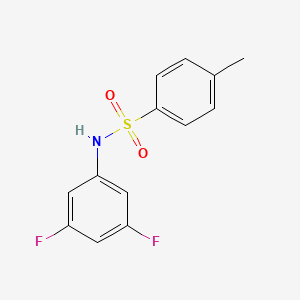

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2533133.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2533134.png)

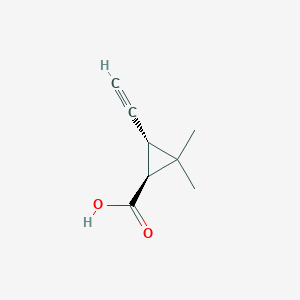

![Spiro[2.2]pentan-1-ylmethanamine](/img/structure/B2533135.png)

![N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2533136.png)

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)